Cas no 2034366-57-7 (N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide)

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide structure
2034366-57-7 structure
Product Name:N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide
CAS No:2034366-57-7
MF:C16H13N5OS2
MW:355.4373
CID:5349926
Update Time:2025-05-18

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
    • N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
    • N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide
    • Inchi: 1S/C16H13N5OS2/c22-16(11-1-2-14-15(9-11)20-24-19-14)17-5-7-21-6-3-13(18-21)12-4-8-23-10-12/h1-4,6,8-10H,5,7H2,(H,17,22)
    • InChI Key: JVKHQLYNCAFGHD-UHFFFAOYSA-N
    • SMILES: S1C([H])=C([H])C(=C1[H])C1C([H])=C([H])N(C([H])([H])C([H])([H])N([H])C(C2C([H])=C([H])C3C(C=2[H])=NSN=3)=O)N=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 454
  • XLogP3: 2.4
  • Topological Polar Surface Area: 129

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide Pricemore >>

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Additional information on N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide (CAS No. 2034366-57-7): A Comprehensive Overview

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide (CAS No. 2034366-57-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzothiadiazoles, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The structure of N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide is characterized by a benzothiadiazole core linked to a pyrazole ring through an ethylamine linker. The thiophene moiety further adds to the complexity and functionality of the molecule. The presence of these heterocyclic rings and functional groups suggests that the compound may exhibit multiple biological activities, making it a promising candidate for drug development.

Recent research has focused on elucidating the pharmacological properties of N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide. Studies have shown that this compound possesses potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has demonstrated significant antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

In the context of cancer research, N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide has shown promise as a potential anticancer agent. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that the compound may have therapeutic potential in treating certain types of cancer.

The synthesis of N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide involves several steps and requires careful optimization to achieve high yields and purity. The synthesis typically starts with the preparation of the benzothiadiazole core, followed by the introduction of the pyrazole ring and thiophene moiety through appropriate coupling reactions. Recent advancements in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating further research and development.

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide. These studies have shown that the compound has favorable pharmacokinetic profiles, with good oral bioavailability and a reasonable half-life. This makes it suitable for further evaluation in preclinical and clinical settings.

In terms of toxicity, preliminary studies have indicated that N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide exhibits low toxicity at therapeutic concentrations. However, more comprehensive toxicological evaluations are necessary to ensure its safety for human use. These studies will help to identify any potential side effects or adverse reactions associated with long-term administration.

The clinical potential of N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-y l]ethyl}-2 , 1 , 3 -benzothiadiazole - 5 - carboxamide is currently being explored through various preclinical models and early-stage clinical trials. Initial results are promising, with the compound showing efficacy in treating inflammatory diseases and certain types of cancer. Further clinical trials are needed to validate these findings and to determine the optimal dosing regimens and treatment protocols.

Overall, N-{2-[3-(thiophen - 3 - yl) - 1 H - pyrazol - 1 - yl]ethyl} - 2 , 1 , 3 -benzothiadiazole - 5 - carboxamide represents a promising lead compound in the development of new therapeutic agents for various diseases. Its unique structure and multifaceted biological activities make it an attractive candidate for further research and development in the pharmaceutical industry.

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